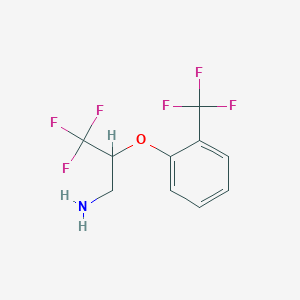
3,3,3-Trifluoro-2-(2-trifluoromethyl-phenoxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(2-trifluoromethyl-phenoxy)-propylamine is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups in its structure imparts significant stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(2-trifluoromethyl-phenoxy)-propylamine typically involves multiple steps. One common method starts with the conversion of 3,3,3-trifluoro-2,2-dimethyl propanoic acid to its corresponding chloride using oxalyl chloride. This intermediate is then transformed into a 4H-pyran-4-one intermediate through a series of reactions involving LiHMDS and TFA-mediated cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(2-trifluoromethyl-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
3,3,3-Trifluoro-2-(2-trifluoromethyl-phenoxy)-propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(2-trifluoromethyl-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets effectively. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: Another fluorinated compound with similar stability and lipophilicity.
3,3,3-Trifluoro-2,2-dimethyl propanoic acid: A precursor in the synthesis of 3,3,3-Trifluoro-2-(2-trifluoromethyl-phenoxy)-propylamine.
Uniqueness
This compound stands out due to its unique combination of trifluoromethyl groups and amine functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various advanced applications in research and industry.
Properties
Molecular Formula |
C10H9F6NO |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-[2-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)6-3-1-2-4-7(6)18-8(5-17)10(14,15)16/h1-4,8H,5,17H2 |
InChI Key |
BIZYAOKVKRTYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















